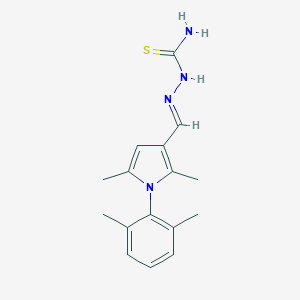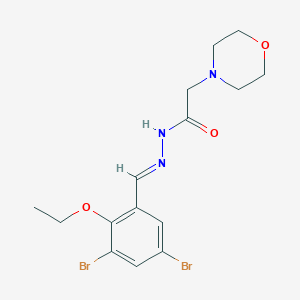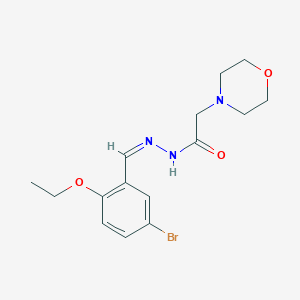![molecular formula C22H17BrN2O4 B302307 N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302307.png)
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthofuran derivatives have been identified as potential candidates for the development of new drugs due to their diverse pharmacological properties. Among these derivatives, N-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide (BDF) has gained significant attention in recent years.
Mecanismo De Acción
The mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide modulates various signaling pathways involved in cancer cell growth and survival. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the expression of proteins involved in cell cycle progression, such as cyclin D1 and CDK4. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also activates the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been reported to have antioxidant and anti-inflammatory effects. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its low toxicity in normal cells, making it a promising candidate for cancer treatment. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is also relatively easy to synthesize, and the reaction conditions have been optimized to improve yield. However, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has poor solubility in water, which can limit its use in in vitro experiments. Additionally, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its potential use in cancer treatment. Future studies should investigate the pharmacokinetics and pharmacodynamics of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in vivo to determine its efficacy and safety. Additionally, the development of novel formulations to improve the solubility and bioavailability of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could increase its potential for clinical use. Finally, the investigation of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in combination with other anticancer agents could lead to the development of more effective cancer therapies.
Métodos De Síntesis
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction involving the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-naphthol in the presence of a base. The resulting product is then reacted with hydrazine hydrate to obtain N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The synthesis of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been optimized, and the yield has been improved by modifying reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its anti-inflammatory, antifungal, and antimicrobial activities.
Propiedades
Nombre del producto |
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C22H17BrN2O4 |
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
N-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17BrN2O4/c1-27-19-10-13(9-17(23)21(19)28-2)12-24-25-22(26)20-11-16-15-6-4-3-5-14(15)7-8-18(16)29-20/h3-12H,1-2H3,(H,25,26)/b24-12- |
Clave InChI |
JTOHPKMEPPQZGI-MSXFZWOLSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)